molecular formula C13H13NO2 B15413469 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide

2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide

Cat. No.: B15413469
M. Wt: 215.25 g/mol
InChI Key: FOVZTPKWQLLJJD-UHFFFAOYSA-N
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Description

2-(2,6-Dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide (CAS: 196597-16-7) is a synthetic acetamide derivative featuring a partially saturated indeno-furan bicyclic core. This compound is structurally related to ramelteon (TAK-375), a melatonin receptor agonist used for insomnia treatment . The acetamide group at the C8 position distinguishes it from ramelteon, which carries a propionamide moiety. Its stereochemistry (S- or R-configuration) can influence physicochemical properties, as demonstrated by melting point variations (e.g., 213–215°C for the R-isomer vs. 214–216°C for the S-isomer) .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(2,6-dihydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetamide

InChI

InChI=1S/C13H13NO2/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h2-4H,1,5-7H2,(H2,14,15)

InChI Key

FOVZTPKWQLLJJD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C3=C(CC=C3CC(=O)N)C=C2

Origin of Product

United States

Biological Activity

2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to synthesize available data on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C13H13NO2
  • Molar Mass : 215.25 g/mol
  • Density : 1.278 g/cm³ (predicted)
  • Melting Point : 204 °C
  • Boiling Point : 451.6 °C (predicted)
  • pKa : 16.18 (predicted) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to the indeno[5,4-b]furan structure. While specific data on this compound is limited, compounds with similar structures have demonstrated significant antimicrobial activity.

CompoundMIC (µg/mL)Pathogen
7b0.22 - 0.25Staphylococcus aureus
10Not specifiedStaphylococcus epidermidis

These findings suggest that derivatives of indeno[5,4-b]furan may possess strong antibacterial properties, which could extend to this compound .

Anticancer Activity

The anticancer potential of indeno derivatives has been explored in various studies. For instance, compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation:

  • In vitro studies have indicated that certain indeno derivatives can induce apoptosis in cancer cells.
  • Mechanism of action : These compounds may interact with specific cellular pathways involved in cell cycle regulation and apoptosis.

Neuroprotective Effects

The neuroprotective properties of compounds similar to this compound are also noteworthy. Research has highlighted the role of indeno derivatives in protecting neuronal cells from oxidative stress and apoptosis:

  • Oxidative Stress Reduction : Indeno derivatives exhibit antioxidant properties that can mitigate oxidative damage in neuronal cells.
  • Mechanisms : The neuroprotective effects are believed to be mediated through modulation of signaling pathways involved in neuronal survival .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activities of indeno derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the efficacy of various indeno derivatives against common pathogens.
    • Results indicated a significant reduction in bacterial growth when treated with these compounds.
  • Neuroprotection in Animal Models :
    • Animal studies demonstrated that treatment with indeno derivatives resulted in improved cognitive function and reduced neuronal death following induced oxidative stress.
  • Cancer Cell Line Studies :
    • In vitro experiments showed that specific indeno derivatives could inhibit the growth of cancer cell lines such as HeLa and MCF-7.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ramelteon (TAK-375)

  • Structure: N-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethylpropionamide.
  • Key Differences: Acyl Group: Ramelteon has a propionamide (CH2CH2CONH2) side chain, whereas the target compound has an acetamide (CH2CONH2) group. Saturation: Ramelteon’s indeno-furan core is fully saturated (tetrahydro), while the target compound retains two double bonds (dihydro configuration) .
  • Pharmacology : Ramelteon selectively binds melatonin MT1/MT2 receptors (Ki = 14–112 pM), promoting sleep without GABAergic effects . The acetamide analog lacks receptor-binding data but is presumed less potent due to structural deviations .
  • Synthesis : Ramelteon is synthesized via asymmetric hydrogenation of a ketone intermediate followed by propionylation .
Table 1: Structural and Pharmacokinetic Comparison
Parameter 2-(2,6-Dihydro-1H-Indeno[...])Acetamide Ramelteon (TAK-375)
Core Saturation 2,6-Dihydro 1,6,7,8-Tetrahydro
Acyl Chain Acetamide (C=O-NH2) Propionamide (C=O-NHCH2CH3)
Melting Point 213–216°C 113–115°C
LogP Estimated ~1.8 (unreported) 2.4
Receptor Affinity Not established MT1/MT2 agonist

Despropionyl Ramelteon Hydrochloride

  • Structure: 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine hydrochloride.
  • Key Differences : Lacks the acyl group entirely, featuring a primary amine instead.
  • Role : A synthetic intermediate in ramelteon production; its hydrochloride salt improves stability during purification .

Ramelteon Impurities D and F

  • Impurity D: N-[2-(1,6,7,8-Tetrahydro-2H-indeno[...])ethyl]isobutyramide (CAS: 880152-61-4).
  • Impurity F: N-[2-(1,6,7,8-Tetrahydro-2H-indeno[...])ethyl]propionamide (CAS: 196597-17-8).
  • Comparison :
    • Impurity D has a bulkier isobutyramide group, likely altering solubility and metabolic pathways.
    • Impurity F mirrors ramelteon’s propionamide but differs in stereochemistry or synthetic pathway .

GR196429

  • Structure : N-(2-[2,3,7,8-Tetrahydro-1H-furo[2,3-g]indol-1-yl]ethyl)acetamide.
  • Comparison: Shares the acetamide group but incorporates a fused indole-furan system instead of indeno-furan. This structural variation may confer divergent receptor selectivity .

Pharmacological and Regulatory Implications

  • Safety Profile: The acetamide derivative is non-toxic at impurity levels (≥98% purity by HPLC) but lacks therapeutic validation .
  • Regulatory Status : Ramelteon impurities (D, E, F) are monitored under ICH guidelines for quality control .

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-dihydro-1H-indeno[5,4-b]furan-8-yl)acetamide?

A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the indeno-furan core via cyclization reactions, as seen in analogous indenofuran derivatives (e.g., refluxing with sodium acetate in acetic acid for 3–5 hours to promote cyclization) .
  • Step 2 : Acetamide functionalization using coupling agents like carbodiimides or chloroacetyl chloride under controlled temperatures (20–40°C) to minimize by-products .
  • Optimization : Monitor reaction progress via HPLC or TLC, and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the indeno-furan scaffold and acetamide moiety. Compare chemical shifts with structurally similar compounds (e.g., N-(2,3-dihydro-1H-inden-5-yl) derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and identify retention times against standards .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in a dry, dark environment at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling optimize derivative design for biological activity?

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Focus on substituent effects (e.g., fluorophenyl groups enhance binding affinity in related acetamides) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific positions (e.g., C8 of the indeno-furan core) .

Q. How to resolve contradictions in biological assay data for this compound?

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Validate results using independent methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Statistical Tools : Apply ANOVA or Tukey’s test to differentiate experimental noise from true biological variability .

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent Optimization : Replace acetic acid with DMF or THF to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous-flow reactors to reduce reaction times and improve scalability .

Q. How does the compound’s stereochemistry influence its mechanism of action?

  • Chiral HPLC : Separate enantiomers and test individual isomers in bioassays (e.g., antimicrobial or enzyme inhibition) .
  • X-ray Crystallography : Resolve crystal structures to correlate stereochemical configuration with activity (e.g., R-configuration enhances binding in related indeno-furan derivatives) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference Compound Comparison
1H^1H-NMRδ 7.2–7.8 (aromatic H), δ 2.1 (CH3_3)N-(2,3-dihydro-1H-inden-5-yl)
HPLCRetention time: 12.3 min (C18 column)Fluorophenyl-acetamide

Q. Table 2. Reaction Optimization Variables

VariableOptimal RangeImpact on Yield
Temperature30–40°CMaximizes cyclization
Catalyst Loading5 mol% Pd(PPh3_3)4_4Reduces by-products

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